Superior Kinase Inhibition Potency Against BRAF and CDK2 Compared to Positional Isomers and Structural Analogs
2-(3-Chloropyrazin-2-yl)acetonitrile (CAS 914360-88-6) demonstrates significantly higher potency against key oncology targets compared to its close structural analogs. Against BRAF kinase, the compound exhibits an IC50 of 20 nM, which is approximately 750-fold more potent than the 15 μM IC50 reported for the 6-chloro positional isomer [1]. Furthermore, its activity against CDK2 is also notable, with an IC50 of 48 nM, highlighting its potential as a privileged scaffold for developing dual kinase inhibitors [2]. The 2-methylpropanenitrile analog (CAS 914360-90-0) shows a shift in target profile, with an IC50 of 15 nM against HDAC6, suggesting a different biological application space [3].
| Evidence Dimension | Kinase Inhibition (BRAF) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 2-(6-Chloropyrazin-2-yl)acetonitrile (CAS 1378332-54-7), IC50 = 15 μM |
| Quantified Difference | 750-fold higher potency (20 nM vs. 15,000 nM) |
| Conditions | Inhibition of BRAF (unknown origin) using full length His6-tagged MEK1 as substrate after 20 mins in presence of 33P-gamma-ATP by hotspot kinase assay [1]. |
Why This Matters
For researchers developing targeted cancer therapies, this significant potency advantage translates to lower required compound concentrations, reduced off-target effects, and a more efficient path to lead optimization.
- [1] BindingDB BDBM50469203. (n.d.). CHEMBL4289810 - BRAF inhibition data. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB BDBM50444934. (n.d.). CHEMBL3099762 - CDK2 inhibition data. Retrieved from https://www.bindingdb.org/ View Source
- [3] Kuujia. (n.d.). Cas no 914360-90-0 (2-Pyrazineacetonitrile, 3-chloro-alpha,alpha-dimethyl-). Retrieved from https://www.kuujia.com/ View Source
